molecular formula C132H222F3N44O35S+ B6295561 [(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid CAS No. 2022956-67-6

[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid

Cat. No.: B6295561
CAS No.: 2022956-67-6
M. Wt: 3074.5 g/mol
InChI Key: HYQUUKCXSSEIJL-OYLSTRRTSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C132H222F3N44O35S+ and its molecular weight is 3074.5 g/mol. The purity is usually 95%.
The exact mass of the compound (Lys(Me)327)-Histone H3 (21-44)-Gly-Lys(biotinyl) Trifluoroacetate is 3073.6650604 g/mol and the complexity rating of the compound is 6760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H220N44O33S.C2HF3O2/c1-69(2)101(167-100(183)65-147-98(181)63-149-120(199)102(75(8)176)169-108(187)73(6)153-118(197)93-40-29-55-171(93)123(202)74(7)154-116(195)90(66-175)165-113(192)81(33-19-24-58-174(10,11)12)157-110(189)83(36-25-52-143-127(135)136)156-107(186)72(5)151-106(185)71(4)152-109(188)80(31-15-20-48-131)160-122(201)103(76(9)177)168-105(184)70(3)134)121(200)159-82(32-16-21-49-132)111(190)161-85(34-17-22-50-133)124(203)173-57-30-41-94(173)119(198)164-89(60-78-61-141-68-150-78)115(194)158-84(37-26-53-144-128(137)138)112(191)163-88(59-77-44-46-79(178)47-45-77)114(193)162-86(38-27-54-145-129(139)140)125(204)172-56-28-39-92(172)117(196)148-62-97(180)146-64-99(182)155-87(126(205)206)35-18-23-51-142-96(179)43-14-13-42-95-104-91(67-208-95)166-130(207)170-104;3-2(4,5)1(6)7/h44-47,61,68-76,80-95,101-104,175-177H,13-43,48-60,62-67,131-134H2,1-12H3,(H39-,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151,152,153,154,155,156,157,158,159,160,161,162,163,164,165,166,167,168,169,170,178,179,180,181,182,183,184,185,186,187,188,189,190,191,192,193,194,195,196,197,198,199,200,201,205,206,207);(H,6,7)/p+1/t70-,71-,72-,73-,74-,75+,76+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,101-,102-,103-,104-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQUUKCXSSEIJL-OYLSTRRTSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCC[N+](C)(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N5CCC[C@H]5C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)C(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H222F3N44O35S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3074.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound , with the complex structure denoted as "[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-octahydroxyhexyl]-trimethylazanium; 2, 2, 2-trifluoroacetic acid", exhibits a range of biological activities that are of significant interest in pharmaceutical research.

The compound's intricate structure suggests potential interactions with various biological targets. It contains multiple functional groups that may influence its solubility, stability, and bioavailability. The presence of amino acids and other biologically relevant moieties indicates that it may act as a peptide or protein mimic.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives with thieno[3,4-d]imidazole rings have shown effectiveness against gram-positive bacteria due to their ability to inhibit bacterial protein synthesis . The presence of carbamimidamide groups may enhance this activity by improving binding affinity to bacterial ribosomes.

Anticancer Potential

Several studies have explored the anticancer potential of compounds featuring similar configurations. The imidazole-containing structures have been linked to apoptosis induction in cancer cells and inhibition of tumor growth in vivo models . The compound's ability to interact with cellular pathways involved in cell proliferation and survival presents a promising avenue for cancer therapy.

Neuroprotective Effects

Compounds with complex amino acid sequences often exhibit neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways such as the PI3K/Akt pathway . This action could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFocusFindings
Study 1AntimicrobialDemonstrated significant inhibition of bacterial growth.
Study 4AnticancerInduced apoptosis in various cancer cell lines.
Study 5NeuroprotectionShowed protective effects on neuronal cells under oxidative stress conditions.

The mechanisms through which this compound exerts its biological activity are multifaceted:

Inhibition of Protein Synthesis : The thieno[3,4-d]imidazole moiety likely interacts with ribosomal RNA or proteins essential for translation.

Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways via mitochondrial dysfunction or by upregulating pro-apoptotic factors.

Modulation of Signaling Pathways : By influencing pathways such as PI3K/Akt or MAPK, the compound can alter cell survival and proliferation dynamics.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the development of therapeutic agents. Its structure allows for the modification of functional groups, which can enhance bioactivity and selectivity towards specific biological targets.

  • Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit tumor growth by targeting specific proteins involved in cancer progression. For example, inhibitors of the von Hippel–Lindau (VHL) protein have shown promise in treating certain cancers by disrupting the pathways that lead to tumor growth .
  • Antimicrobial Properties : The presence of various functional groups within the compound suggests potential antimicrobial activity. Studies have demonstrated that similar compounds can disrupt bacterial cell walls or inhibit essential enzymatic processes, leading to bacterial cell death .

Biochemical Research

This compound can serve as a valuable tool in biochemical research, particularly in studying enzyme mechanisms and protein interactions.

  • Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes makes it an excellent candidate for studying enzyme kinetics and mechanisms. For instance, its interaction with proteases could provide insights into enzyme-substrate dynamics .
  • Protein Binding Studies : The compound's structure may facilitate binding studies with proteins, allowing researchers to explore conformational changes and binding affinities. Such studies are crucial for understanding drug-protein interactions and optimizing drug design .

Drug Design and Development

The intricate structure of the compound provides a scaffold for drug design efforts aimed at creating novel therapeutic agents.

  • Lead Compound Development : The compound can serve as a lead in the development of new drugs targeting specific diseases. Its unique structural features can be modified to improve efficacy and reduce side effects .
  • Prodrug Formulations : Given its complex structure, this compound may be suitable for prodrug formulations where it can be converted into an active drug form within the body. This approach can enhance bioavailability and therapeutic effectiveness .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry explored a series of derivatives based on similar structural frameworks, demonstrating their effectiveness as VHL inhibitors in preclinical models .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of structurally related compounds, revealing significant activity against resistant strains of bacteria, thus supporting further development for clinical use .

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains numerous peptide (amide) linkages, which are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    Amide bonds break in concentrated HCl (6–12 M) at elevated temperatures (110°C), forming carboxylic acids and ammonium salts .

    RCONHR’+H2OH+RCOOH+R’NH3+\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{R'NH}_3^+
  • Basic Hydrolysis :
    Under alkaline conditions (e.g., NaOH), amides yield carboxylate salts and amines .

    RCONHR’+OHRCOO+R’NH2\text{RCONHR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'NH}_2

Oxidation of Hydroxyl Groups

The hydroxyl groups on tyrosine (4-hydroxyphenyl) and serine/threonine residues may undergo oxidation. For example:

  • Periodate (IO4−_4^-4−) Oxidation :
    Cleaves vicinal diols (e.g., in carbohydrates) to form aldehydes .

    RCH(OH)CH(OH)R’IO4RCHO+R’CHO\text{RCH(OH)CH(OH)R'} \xrightarrow{\text{IO}_4^-} \text{RCHO} + \text{R'CHO}
  • Metal-Catalyzed Oxidation :
    Fe3+^{3+} or Cu2+^{2+} ions in aqueous solutions could oxidize phenolic hydroxyl groups to quinones .

Reactivity of Carbamimidamido (Guanidino) Groups

The arginine-derived guanidino groups can participate in:

  • Acid-Base Reactions :
    Protonation at low pH (pKa ~12.5) stabilizes the cationic form .

  • Coordination with Metal Ions :
    Binds to transition metals (e.g., Fe2+^{2+}, Cu2+^{2+}) through lone-pair electrons on nitrogen .

Trifluoroacetic Acid (TFA) Counterion Interactions

The TFA counterion may:

  • Act as a Strong Acid :
    Deprotonates basic residues (e.g., lysine, arginine) in aqueous solutions .

  • Participate in Ion-Pairing :
    Stabilizes the cationic trimethylazanium group via electrostatic interactions.

Enzymatic Degradation

Proteolytic enzymes (e.g., trypsin, chymotrypsin) could cleave specific peptide bonds:

  • Trypsin : Targets lysine/arginine residues (C-terminal) .

  • Chymotrypsin : Prefers aromatic residues (e.g., tyrosine, phenylalanine) .

Limitations and Research Gaps

  • No peer-reviewed studies explicitly detail the reactions of this compound.

  • Predictions rely on analogies to simpler peptides and functional group chemistry.

  • Experimental validation (e.g., LC-MS, NMR) is required to confirm reactivity pathways.

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

Methodological Answer: The compound contains a branched peptide backbone with multiple post-translational modifications, including:

  • Biotinylation (via the thieno[3,4-d]imidazol-4-yl group) for affinity binding .
  • Carbamimidamido groups (amidines) enhancing basicity and hydrogen-bonding potential.
  • Trimethylazanium (quaternary ammonium salt) improving solubility in polar solvents.

Structural Analysis Tools:

  • NMR Spectroscopy : Assign stereochemistry using 2D NOESY/ROESY for spatial proximity analysis .
  • Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS, accounting for trifluoroacetic acid counterions .

Reactivity Considerations:

  • The biotin moiety may participate in streptavidin-binding assays, while imidazole and hydroxyl groups can act as ligands in metal coordination studies.

Q. What synthetic strategies are recommended for constructing this multi-functional peptide derivative?

Methodological Answer: Stepwise Solid-Phase Peptide Synthesis (SPPS) is optimal:

Resin Selection : Use Fmoc-protected Rink amide resin for C-terminal amidation.

Coupling Protocol : Activate carboxyl groups with HBTU/HOBt and monitor via Kaiser test .

Orthogonal Protecting Groups :

  • Tert-butyl for hydroxyl groups.
  • Trt (trityl) for imidazole and amidine functionalities .

Biotin Conjugation : Introduce biotin via NHS ester coupling in the final step to avoid side reactions.

Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) .

Q. How can researchers ensure the purity of this compound given its complexity?

Methodological Answer:

  • Analytical HPLC : Use a 2.7 µm particle column for high-resolution separation; monitor at 214 nm (peptide bonds) and 280 nm (aromatic residues) .
  • TLC Validation : Spot on silica gel plates (eluent: chloroform/methanol/ammonia, 2:2:1) with ninhydrin staining for free amines .
  • Critical Quality Attributes :
    • Purity >95% by HPLC.
    • Correct isotopic distribution via HRMS .

Advanced Research Questions

Q. How can one design experiments to study the binding kinetics of this compound with target proteins?

Methodological Answer: Surface Plasmon Resonance (SPR) :

  • Immobilize streptavidin on a sensor chip to capture the biotinylated compound.
  • Inject target protein at varying concentrations (1 nM–10 µM) to calculate KD via Langmuir binding models .

Q. Isothermal Titration Calorimetry (ITC) :

  • Directly measure enthalpy changes during binding to assess thermodynamic drivers (ΔH, ΔS) .

Q. Statistical Validation :

  • Use ANOVA to compare binding affinities across replicates (α = 0.05) .

Q. What statistical approaches are optimal for analyzing dose-response data in bioassays involving this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) to calculate EC50 and Hill coefficient .
  • Bootstrap Resampling : Estimate confidence intervals for EC50 with 10,000 iterations .
  • Outlier Detection : Apply Grubbs’ test (α = 0.01) to exclude anomalous data points .

Q. Software Tools :

  • GraphPad Prism for curve fitting.
  • R/Python for custom script-based analysis .

Q. What advanced spectroscopic techniques are suitable for probing the conformational dynamics of this compound in solution?

Methodological Answer:

  • Circular Dichroism (CD) : Monitor secondary structure (e.g., α-helix, β-sheet) in phosphate buffer (pH 7.4) at 25°C .
  • 2D NMR (HSQC, TOCSY) : Resolve overlapping signals in D2O or DMSO-d6 to map hydrogen-bonding networks .
  • Molecular Dynamics (MD) Simulations :
    • Use AMBER or GROMACS with CHARMM36 force field to model folding pathways (100 ns trajectories) .
    • Validate simulations with experimental NMR data via RMSD analysis .

Q. How can researchers mitigate aggregation issues during solubility testing of this compound?

Methodological Answer:

  • Solvent Screening : Test DMSO, PBS (pH 7.4), and HEPES buffer with 0.01% Tween-20.
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to detect aggregates (>100 nm particles) .
  • Critical Micelle Concentration (CMC) : Determine via pyrene fluorescence assay if surfactants are used .

Q. What safety protocols are critical when handling this compound’s reactive intermediates?

Methodological Answer:

  • Amidine Groups : Use fume hoods and nitrile gloves to prevent skin contact (potential irritants) .
  • Trifluoroacetic Acid (TFA) : Neutralize waste with 10% sodium bicarbonate before disposal .
  • Emergency Procedures :
    • Eye exposure: Flush with saline for 15 minutes.
    • Inhalation: Move to fresh air; administer oxygen if needed .

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